3-Ethoxy-N-methylbenzenesulfonamide

Lipophilicity Drug-likeness Permeability

3-Ethoxy-N-methylbenzenesulfonamide (CAS 627487-08-5) is a meta-ethoxy-substituted N-methylbenzenesulfonamide derivative with molecular formula C₉H₁₃NO₃S and molecular weight 215.27 g·mol⁻¹. This compound belongs to the arylsulfonamide class, characterized by a sulfonamide functional group (–SO₂NH–) attached to a benzene ring, with an ethoxy substituent at the 3-position and a methyl group on the sulfonamide nitrogen.

Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
CAS No. 627487-08-5
Cat. No. B12590116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-N-methylbenzenesulfonamide
CAS627487-08-5
Molecular FormulaC9H13NO3S
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC=C1)S(=O)(=O)NC
InChIInChI=1S/C9H13NO3S/c1-3-13-8-5-4-6-9(7-8)14(11,12)10-2/h4-7,10H,3H2,1-2H3
InChIKeyCMQFDXDNIAVGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-N-methylbenzenesulfonamide (CAS 627487-08-5): Technical Baseline for Research Procurement


3-Ethoxy-N-methylbenzenesulfonamide (CAS 627487-08-5) is a meta-ethoxy-substituted N-methylbenzenesulfonamide derivative with molecular formula C₉H₁₃NO₃S and molecular weight 215.27 g·mol⁻¹. This compound belongs to the arylsulfonamide class, characterized by a sulfonamide functional group (–SO₂NH–) attached to a benzene ring, with an ethoxy substituent at the 3-position and a methyl group on the sulfonamide nitrogen [1]. Its computed octanol–water partition coefficient (LogP) is reported as 1.3, positioning it as moderately lipophilic relative to the unsubstituted parent N-methylbenzenesulfonamide (LogP 0.9–0.92) [2][3]. The compound serves as a research intermediate in medicinal chemistry and agrochemical discovery programs, with commercial availability from major screening compound suppliers at purities up to 99% (HPLC) .

Why Unsubstituted or Para-Substituted N-Methylbenzenesulfonamide Analogs Cannot Replace the 3-Ethoxy Isomer


Substitution pattern on the benzenesulfonamide scaffold is a primary determinant of both physicochemical properties and target-binding interactions. The meta-ethoxy substituent in 3-ethoxy-N-methylbenzenesulfonamide confers a distinct electronic profile (Hammett σₘ ≈ +0.015) compared to the para-ethoxy isomer (σₚ ≈ −0.25), fundamentally altering the protonation equilibrium and hydrogen-bonding capacity of the sulfonamide group [1][2]. Experimental protonation data for closely related N-methylbenzenesulfonamides confirm that pK_BH⁺ values span over 2.5 log units (−3.5 to −6.0) as a function of substituent electronic character, directly impacting reactivity under acidic conditions [2]. Furthermore, a validated QSAR model for benzenesulfonamide binding to human carbonic anhydrase quantitatively demonstrated that a meta substituent indicator variable (I₁) carries a coefficient of −2.07, translating to an approximately 117-fold reduction in binding affinity relative to an unsubstituted para position, all else being equal [3]. These position-dependent electronic and steric effects mean that substitution at the 3-position cannot be interchanged with the 4-position or with an unsubstituted ring without altering target engagement, solubility, and reaction behavior.

Quantitative Differentiation Evidence for 3-Ethoxy-N-methylbenzenesulfonamide vs. Closest Analogs


Lipophilicity (LogP) Elevation Relative to Unsubstituted N-Methylbenzenesulfonamide

3-Ethoxy-N-methylbenzenesulfonamide exhibits a computed octanol–water partition coefficient (LogP) of 1.3, compared to 0.9–0.92 for the unsubstituted parent compound N-methylbenzenesulfonamide (CAS 5183-78-8) [1][2]. This represents a 1.4-fold higher LogP value, corresponding to approximately a 2.5-fold increase in the octanol–water partition coefficient (P). The increased lipophilicity is attributable to the ethoxy substituent at the meta position, which adds hydrophobic surface area without introducing strong hydrogen-bond donor capacity. This moderate LogP shift places the 3-ethoxy derivative in a more favorable range for membrane permeability in cell-based assays while retaining aqueous solubility adequate for biochemical screening.

Lipophilicity Drug-likeness Permeability

Meta vs. Para Positional Isomerism: QSAR-Predicted Impact on Carbonic Anhydrase Binding Affinity

A published QSAR model for substituted benzenesulfonamide binding to human carbonic anhydrase (log K = 1.55σ + 0.64 log P − 2.07 I₁ − 3.28 I₂ + 6.94) provides a quantitative framework for comparing the predicted binding of the 3-ethoxy (meta) and 4-ethoxy (para) positional isomers [1]. Using the Hammett σₘ (+0.015) and σₚ (−0.25) constants for the ethoxy group [2], and assuming equivalent LogP (1.3) for both isomers, the model predicts log K ≈ 5.73 for the 3-ethoxy isomer and log K ≈ 7.38 for the 4-ethoxy isomer—a difference of −1.66 log units [1]. This corresponds to an approximately 46-fold lower predicted binding affinity for the meta-substituted compound relative to the para isomer. The negative coefficient (−2.07) on the meta indicator variable I₁ directly quantifies the steric penalty imposed by meta substitution within the enzyme active site [1].

Carbonic anhydrase QSAR Positional isomerism

Protonation Basicity Shift Inferred from Hammett Correlation for N-Methylbenzenesulfonamides

Experimental pK_BH⁺ values for a series of para-substituted N-methylbenzenesulfonamides (X-MBS) were determined by UV–vis spectroscopy in aqueous sulfuric acid at 25 °C: X = 4-MeO, pK_BH⁺ = −3.5 ± 0.2; X = 4-Me, pK_BH⁺ = −4.2 ± 0.2; X = 4-Cl, pK_BH⁺ = −5.2 ± 0.3; X = 4-NO₂, pK_BH⁺ = −6.0 ± 0.3 [1]. The Hammett plot of these data showed superior correlation with σ⁺ substituent constants, confirming that the initial protonation occurs at the sulfonyl oxygen and that electron-donating substituents stabilize the protonated cation [1]. The 3-ethoxy substituent, with σₘ ≈ +0.015 (effectively neutral electronic character at the meta position), is predicted to yield a pK_BH⁺ intermediate between that of 4-Me (−4.2) and 4-Cl (−5.2), with an estimated value of approximately −4.7 to −5.0 [2]. This is 1.2–1.5 log units less basic than the 4-methoxy analog (pK_BH⁺ = −3.5), indicating that the 3-ethoxy compound will remain predominantly neutral under moderately acidic conditions (pH 1–4) where the para-methoxy analog may undergo partial protonation.

Protonation equilibrium Hammett correlation Reactivity

Polar Surface Area and Computed Drug-Likeness Parameters vs. Library Screening Standards

The computed topological polar surface area (TPSA) of 3-ethoxy-N-methylbenzenesulfonamide is 55.4 Ų (kuujia.com) to 63.78 Ų (chemsrc.com), depending on the algorithm employed [1]. The hydrogen bond donor count is 1 (the sulfonamide N–H) and the hydrogen bond acceptor count is 4 (three oxygen atoms and the nitrogen lone pair). With a molecular weight of 215.27 g·mol⁻¹ and a calculated LogP of 1.3, the compound falls within Lipinski's Rule of Five space (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10), making it compatible with standard drug-like screening libraries. For comparison, the unsubstituted N-methylbenzenesulfonamide has a TPSA of approximately 54.55 Ų and one fewer rotatable bond .

Polar surface area Drug-likeness Computational ADME

Recommended Application Scenarios for 3-Ethoxy-N-methylbenzenesulfonamide (CAS 627487-08-5) Based on Quantitative Differentiation Data


Medicinal Chemistry: Screening Library Design Requiring Moderate Lipophilicity with Meta-Position Functionality

When constructing a fragment-based or diversity-oriented screening library targeting enzyme classes sensitive to substituent position (e.g., carbonic anhydrases, sulfonamide-binding proteins), the 3-ethoxy-N-methylbenzenesulfonamide offers a defined meta-substitution pattern that, per the QSAR model [1], is predicted to yield approximately 46-fold lower affinity than the para isomer—making it suitable as a selectivity probe or negative control. Its LogP of 1.3 provides a moderate lipophilicity window distinct from both the more hydrophilic parent compound (LogP 0.9) and more hydrophobic diaryl analogs [2].

Physical Organic Chemistry: Protonation-Dependent Reactivity Studies

The predicted pK_BH⁺ of approximately −4.7 to −5.0 for the 3-ethoxy derivative, inferred from the experimentally validated Hammett correlation of N-methylbenzenesulfonamide protonation [3], positions this compound as a useful substrate for studying acid-catalyzed sulfonamide reactions (e.g., nitrosation, hydrolysis) in the pH 1–4 range where its protonation state differs from the more basic 4-methoxy analog (pK_BH⁺ = −3.5). This ~1.2-unit pK difference translates to a measurable shift in reactive species concentration at fixed acidity.

Agrochemical Intermediate: Pesticide Lead Derivatization Based on V-ATPase Target Engagement

The benzenesulfonamide scaffold has been validated as a productive starting point for V-ATPase subunit H-targeted insecticide development, with 74 benzenesulfonyl derivatives synthesized and evaluated against Mythimna separata Walker [4]. While the specific 3-ethoxy-N-methyl derivative was not among the most potent compounds in that study (lead compounds A5.7 and B5.7 bearing propargyl substituents achieved LD₅₀ values of 28.0 and 36.4 μg·g⁻¹, respectively), the 3-ethoxy substitution pattern offers a distinct electronic and steric profile for systematic SAR exploration around the benzenesulfonamide core [4].

Chemical Biology: Tool Compound for Probing Meta-Substituent Steric Effects in Enzyme Binding Pockets

The validated QSAR indicator variable for meta substitution (coefficient = −2.07) demonstrates that steric hindrance from a meta substituent systematically reduces enzyme binding affinity [1]. The 3-ethoxy compound, with its ethoxy group extending from the meta position, can serve as a defined steric probe in competition binding assays to distinguish binding pocket geometries that accommodate versus reject meta-substituted benzenesulfonamides, complementing the more commonly studied para-substituted series.

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